
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide, also known as TFB-TOP, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrazole carboxamides and has been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act as a modulator of ion channels, particularly TRPV1, TRPV4, and TRPA1. 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of these channels, which are involved in pain sensation. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain sensation, inflammation, and fever. 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of ion channels involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a highly specific modulator of ion channels involved in pain sensation, making it an excellent tool for studying the physiology of pain. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has poor solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has significant potential for future research. One future direction is to investigate the use of 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide in the treatment of chronic pain and neuropathic pain. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide could be used to study the physiology of pain and the role of ion channels in pain sensation. Another future direction is to investigate the potential use of 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide in the treatment of cancer. 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to exhibit anticancer activity, and further research could lead to the development of new cancer treatments. Finally, future research could focus on improving the solubility of 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide in water, which would increase its potential for use in lab experiments.
Synthesemethoden
The synthesis of 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,3,6-trifluorobenzylamine with 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain pure 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has also been investigated for its potential use in the treatment of neuropathic pain, chronic pain, and cancer. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of various ion channels, including TRPV1, TRPV4, and TRPA1, which are involved in pain sensation.
Eigenschaften
IUPAC Name |
2-ethyl-5-(2-methylpropyl)-N-[(2,3,6-trifluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-4-23-15(8-11(22-23)7-10(2)3)17(24)21-9-12-13(18)5-6-14(19)16(12)20/h5-6,8,10H,4,7,9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRRLNACHMTIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)NCC2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593111.png)
![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5593122.png)
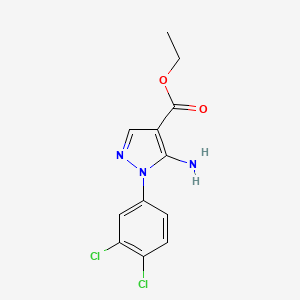
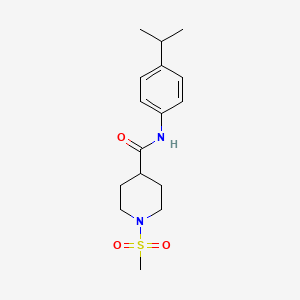

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5593153.png)
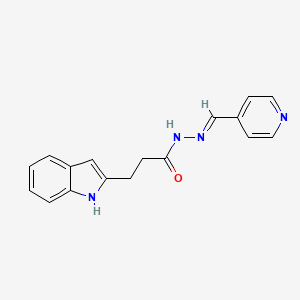
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5593171.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5593179.png)
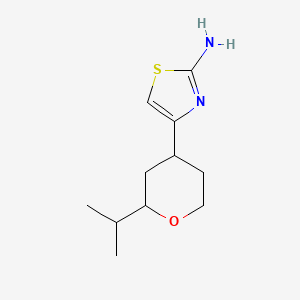
![3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B5593185.png)

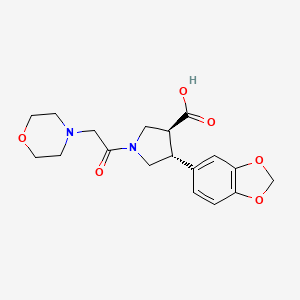
![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)